Cas no 1783926-18-0 (5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro-)

5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro-
- 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
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- Inchi: 1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2
- InChI Key: YAPQDOVDPGZOFA-UHFFFAOYSA-N
- SMILES: C1C2=C(C(O)=CC=C2F)CCN1
Experimental Properties
- Density: 1.238±0.06 g/cm3(Predicted)
- Boiling Point: 308.6±42.0 °C(Predicted)
- pka: 10.12±0.20(Predicted)
5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330723-1.0g |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol |
1783926-18-0 | 1g |
$0.0 | 2023-06-07 |
5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro- Related Literature
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on 5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro-
5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro-
The compound 5-Isoquinolinol, 8-fluoro-1,2,3,4-tetrahydro-, also known by its CAS number CAS 1783926-18-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of isoquinolinols, which are derivatives of isoquinoline—a heterocyclic aromatic compound with a nitrogen atom in the ring. The presence of the fluoro group at position 8 and the hydroxy group at position 5 introduces unique chemical properties and functional groups that make this compound particularly interesting for research and development.
Recent studies have highlighted the importance of isoquinolinols in drug discovery and development. The 5-Isoquinolinol structure has been shown to exhibit promising biological activities, including anti-inflammatory and antioxidant properties. These findings have led to increased interest in exploring its potential applications in the pharmaceutical industry. For instance, researchers have investigated the ability of this compound to modulate cellular pathways involved in inflammation and oxidative stress, which are key contributors to various diseases such as cardiovascular disorders and neurodegenerative conditions.
The synthesis of 5-Isoquinolinol derivatives has also been a focal point of recent research. Scientists have developed novel synthetic routes that improve the efficiency and scalability of producing this compound. One such method involves the use of catalytic hydrogenation to achieve the tetrahydroisoquinoline structure. This approach not only enhances the purity of the final product but also reduces the environmental impact of the manufacturing process.
In addition to its pharmacological applications, 5-Isoquinolinol has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material in organic field-effect transistors (OFETs), demonstrating promising electrical performance under various conditions.
The integration of computational chemistry tools has further advanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the fluoro group at position 8 significantly influences the compound's electron-withdrawing effects, which in turn affect its reactivity in various chemical reactions.
In conclusion, 5-Isoquinolinol, with its CAS number CAS 1783926-18-0, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play a significant role in advancing both scientific knowledge and practical innovations.
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